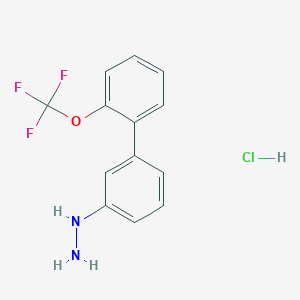
2'-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride is a chemical compound with the molecular formula C7H8ClF3N2O. It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride typically involves the reaction of 2-(trifluoromethoxy)phenylhydrazine with appropriate reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound .
Industrial Production Methods
Industrial production of 2’-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2’-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like sodium borohydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy-biphenyl oxides, while reduction may produce trifluoromethoxy-biphenyl amines .
Scientific Research Applications
2’-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride involves its interaction with molecular targets through its trifluoromethoxy group. This group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure allows it to interact with specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)phenylhydrazine Hydrochloride: Shares the trifluoromethoxy group but differs in its overall structure.
Trifluoromethoxy-biphenyl Derivatives: Compounds with similar trifluoromethoxy groups but different substituents on the biphenyl ring.
Uniqueness
2’-Trifluoromethoxy-biphenyl-3-yl)-hydrazine hydrochloride is unique due to its specific trifluoromethoxy group and hydrazine moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12ClF3N2O |
|---|---|
Molecular Weight |
304.69 g/mol |
IUPAC Name |
[3-[2-(trifluoromethoxy)phenyl]phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C13H11F3N2O.ClH/c14-13(15,16)19-12-7-2-1-6-11(12)9-4-3-5-10(8-9)18-17;/h1-8,18H,17H2;1H |
InChI Key |
GDRGITCQVHTXQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)NN)OC(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(5-Aminopent-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B14770783.png)
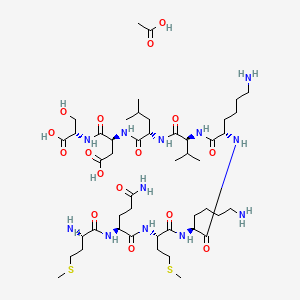
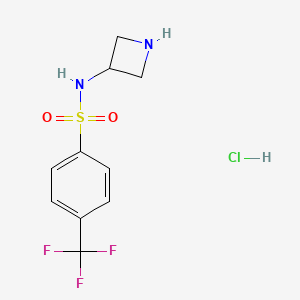

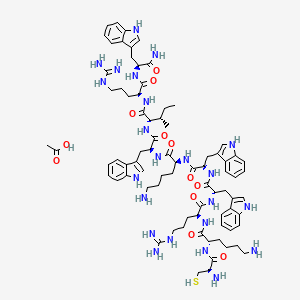
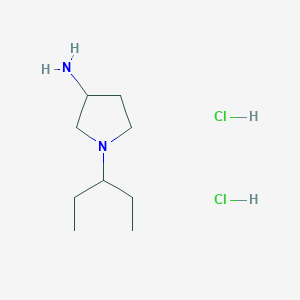

![N-(2-((2'-Benzhydryl-5-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide](/img/structure/B14770814.png)
![Methyl 4-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14770817.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dihydro-2h,8h-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14770827.png)
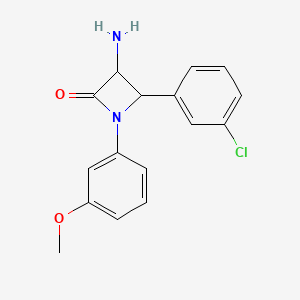
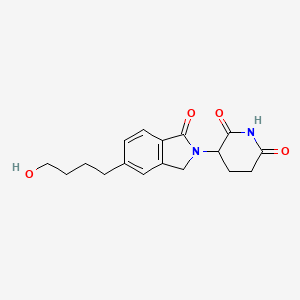
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-[[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]butyl]carbamate;hydrochloride](/img/structure/B14770848.png)
